(2-(Aminomethyl)phenyl)boronic acid hydrochloride

Catalog No.
S3318413
CAS No.
850589-36-5
M.F
C7H11BClNO2
M. Wt
187.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Aminomethyl)phenyl)boronic acid hydrochloride

CAS Number

850589-36-5

Product Name

(2-(Aminomethyl)phenyl)boronic acid hydrochloride

IUPAC Name

[2-(aminomethyl)phenyl]boronic acid;hydrochloride

Molecular Formula

C7H11BClNO2

Molecular Weight

187.43

InChI

InChI=1S/C7H10BNO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4,10-11H,5,9H2;1H

InChI Key

ZNCKJSCNVLQMJK-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1CN)(O)O.Cl

Canonical SMILES

B(C1=CC=CC=C1CN)(O)O.Cl

(2-(Aminomethyl)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C₇H₁₁BClNO₂ and a molecular weight of 187.43 g/mol. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various chemical applications. The compound is also recognized for its potential biological activities and has been studied for its interactions with various biological systems .

Structural Characteristics

The compound features:

  • Aminomethyl group: This functional group contributes to the compound's reactivity and potential biological activity.
  • Boronic acid moiety: This part of the molecule is crucial for its chemical reactivity, particularly in Suzuki coupling reactions and as a sensor for carbohydrates.

  • There is no current research available on the specific mechanism of action of ABAH.
  • However, considering its functional groups, potential applications could lie in:
    • Organic synthesis: As mentioned earlier, the combination of boronic acid and amine could be useful for constructing complex organic molecules.
    • Medicinal chemistry: The amine group can interact with biomolecules, and further research might explore potential applications in drug discovery.
  • No specific safety information for ABAH is currently available.
  • As a general guideline, organoboron compounds can be susceptible to moisture and may decompose upon exposure.
  • The amine group might have some irritant properties.
  • Due to limited data, it's advisable to handle ABAH with standard laboratory precautions for unknown chemicals, including wearing gloves, eye protection, and working in a fume hood.
, including:

  • Suzuki Coupling Reactions: This compound can act as a boron source in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds. This reaction is widely utilized in organic synthesis to create complex molecules .
  • Formation of Boronate Esters: The boronic acid group can react with diols to form stable boronate esters, which are useful intermediates in organic synthesis and material science.
  • Acid-Base Reactions: As a boronic acid derivative, it can undergo protonation and deprotonation reactions, affecting its solubility and reactivity under different pH conditions.

Research indicates that (2-(Aminomethyl)phenyl)boronic acid hydrochloride exhibits notable biological activities. Its structural features allow it to interact with various biological targets:

  • Anticancer Activity: Some studies suggest that compounds containing boronic acids may inhibit proteasome activity, leading to apoptosis in cancer cells. This makes them potential candidates for cancer therapy .
  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes that utilize diols as substrates, impacting metabolic pathways .
  • Cellular Interaction: Its ability to form complexes with sugars and other biomolecules can influence cellular signaling pathways and interactions.

Several methods have been developed for synthesizing (2-(Aminomethyl)phenyl)boronic acid hydrochloride:

  • Direct Boronation: The compound can be synthesized by reacting 2-(aminomethyl)phenyl derivatives with boron reagents such as boron trifluoride or trimethyl borate under controlled conditions.
  • Reduction of Nitro Compounds: Starting from nitro-substituted phenyl compounds, reduction processes can yield the corresponding amines, which can then be converted into boronic acids through further reactions.
  • Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the free base of (2-(Aminomethyl)phenyl)boronic acid with hydrochloric acid, enhancing its solubility and stability for various applications .

(2-(Aminomethyl)phenyl)boronic acid hydrochloride finds applications across several fields:

  • Organic Synthesis: It serves as a key reagent in Suzuki coupling reactions, enabling the formation of complex organic molecules.
  • Pharmaceutical Development: Its potential anticancer properties make it a candidate for drug development targeting cancer therapies.
  • Biochemical Research: The compound is utilized in studies involving carbohydrate sensing and enzyme inhibition, contributing to advancements in biochemistry and molecular biology.

Studies investigating the interactions of (2-(Aminomethyl)phenyl)boronic acid hydrochloride have focused on:

  • Binding Affinity: Research has shown that this compound can bind effectively to certain proteins and enzymes, influencing their activity and stability.
  • Inhibition Mechanisms: Detailed studies on its mechanism of action reveal how it affects cellular pathways through enzyme inhibition or modification of protein interactions.

Similar Compounds

Several compounds share structural similarities with (2-(Aminomethyl)phenyl)boronic acid hydrochloride. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityNotable Features
4-Aminomethylphenylboronic acid hydrochloride0.92Similar amine functionality but different substitution pattern.
2-Dimethylaminomethylphenylboronic acid0.91Contains dimethylamino group; affects solubility and reactivity.
3-Dimethylaminomethylphenylboronic acid hydrochloride0.85Variation in substitution position; potential differences in biological activity.
4-Dimethylaminomethylphenylboronic acid hydrochloride0.85Similar structure but different position of dimethylamino group.
3-Methylaminomethylphenylboronic acid0.85Contains methylamine; may exhibit different binding properties compared to (2-(Aminomethyl)phenyl)boronic acid hydrochloride.

These compounds illustrate the diversity within the class of aminophenylboronic acids while highlighting the unique characteristics of (2-(Aminomethyl)phenyl)boronic acid hydrochloride, particularly its specific amino group positioning and potential applications in medicinal chemistry .

Dates

Modify: 2023-08-19

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